molecular formula C23H15ClO5 B11024686 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11024686
M. Wt: 406.8 g/mol
InChI Key: NYRYUQAORGGBLL-UHFFFAOYSA-N
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Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its complex structure, which includes a chromenone backbone substituted with various functional groups. It is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the chromenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, ensures the production of high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The compound may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-propylchromen-2-one
  • 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethylchromen-2-one
  • 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylchromen-2-one

Uniqueness

Compared to similar compounds, 7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of the hydroxyl group at the 5-position, which may enhance its biological activity and solubility. This structural feature allows for additional hydrogen bonding interactions, potentially increasing its efficacy in biological systems .

Properties

Molecular Formula

C23H15ClO5

Molecular Weight

406.8 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C23H15ClO5/c24-16-8-6-14(7-9-16)20(27)13-28-17-10-18(25)23-19(26)12-21(29-22(23)11-17)15-4-2-1-3-5-15/h1-12,25H,13H2

InChI Key

NYRYUQAORGGBLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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